Lead malate - 816-68-2

Lead malate

Catalog Number: EVT-13944270
CAS Number: 816-68-2
Molecular Formula: C4H4O5Pb
Molecular Weight: 339 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lead malate is an organic compound formed from lead and malic acid, characterized by the molecular formula C4H4O5Pb\text{C}_4\text{H}_4\text{O}_5\text{Pb} and a molecular weight of approximately 339.27 g/mol. It appears as a colloidal substance and is known for its potential applications in various scientific fields, including electrochemistry and biochemistry. The compound is derived from malic acid, which is a naturally occurring dicarboxylic acid found in many fruits, particularly apples, and plays a crucial role in metabolic processes.

Source

Lead malate is synthesized from malic acid, which can be produced through fermentation processes or chemical synthesis involving maleic or fumaric acids. The production of lead malate typically involves the reaction of lead salts with malic acid or its derivatives.

Classification

Lead malate belongs to the class of metal malates, which are coordination compounds formed by the interaction of metal ions with malate ions. It can be classified under organic salts due to its formation from an organic acid (malic acid) and a metal (lead).

Synthesis Analysis

Methods

The synthesis of lead malate can be achieved through several methods:

  1. Direct Reaction: Combining lead salts (such as lead(II) acetate) with malic acid in an aqueous solution leads to the formation of lead malate.
  2. Precipitation: Mixing solutions of lead(II) nitrate and sodium malate can precipitate lead malate as a solid.
  3. Electrochemical Methods: Recent studies have explored the electrochemical reduction of lead ions in the presence of malate ions to form lead malate complexes .

Technical Details

The direct synthesis method typically requires controlled pH conditions to ensure complete reaction and optimal yield. The precipitation method may involve filtering, washing, and drying the product to obtain pure lead malate.

Molecular Structure Analysis

Structure

Lead malate consists of a lead ion coordinated with two deprotonated malate ions. The structure features:

  • Lead Ion: Central metal ion (Pb2+\text{Pb}^{2+}).
  • Malate Ion: A four-carbon dicarboxylic acid anion that forms bidentate ligands around the lead ion.

Data

  • Molecular Formula: C4H4O5Pb\text{C}_4\text{H}_4\text{O}_5\text{Pb}
  • Molecular Weight: 339.27 g/mol
  • Solubility: Generally soluble in acidic solutions but may precipitate in neutral or basic conditions.
Chemical Reactions Analysis

Reactions

Lead malate can participate in various chemical reactions, including:

  1. Electrode Reduction: The reduction of lead ions in solution can form complexes with deprotonated malate ions. This process has been studied to understand the stability constants and half-wave potentials associated with these complexes .
  2. Decomposition Reactions: Under certain conditions (e.g., high temperatures), lead malate may decompose into lead oxides and other products.

Technical Details

The stability of lead malate complexes is influenced by pH and ligand concentration, affecting their reactivity in electrochemical applications.

Mechanism of Action

Process

The mechanism by which lead malate acts in electrochemical systems involves:

  1. Complex Formation: Lead ions interact with deprotonated malate ions to form stable complexes.
  2. Reduction Reaction: These complexes undergo reduction at the electrode surface, facilitating electron transfer processes that are critical for various applications such as sensors or batteries.

Data

The half-wave potential for the reduction of lead(II) ions in the presence of malate has been experimentally determined, providing insights into the electrochemical behavior of these complexes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colloidal solid.
  • Melting Point: Decomposes before melting; specific values vary based on purity.
  • Density: Approximately 6 g/cm³, depending on hydration state.

Chemical Properties

  • Stability: Stable under normal conditions but can decompose upon heating.
  • Solubility: Soluble in acidic media; insoluble in neutral or basic environments.
  • Reactivity: Reacts with strong acids and bases, leading to precipitation or dissolution.
Applications

Scientific Uses

Lead malate has several applications in scientific research:

  1. Electrochemistry: Used as a model compound for studying metal-ligand interactions and redox reactions.
  2. Biochemistry: Investigated for its role in metabolic pathways involving dicarboxylic acids.
  3. Material Science: Explored for potential use in creating composite materials due to its unique properties.
Biotechnological Synthesis of Lead Malate: Methodological Innovations

Microbial Chassis Engineering for Lead Malate Biosynthesis

Microbial chassis selection is pivotal for efficient biosynthesis of lead malate. Engineered strains of Escherichia coli, Aspergillus niger, and Saccharomyces cerevisiae demonstrate distinct advantages in metabolic flux control and tolerance to metal precursors. In E. coli, knockout of competing pathways (e.g., frdABCD for fumarate reductase and ldhA for lactate dehydrogenase) enhances malate accumulation by redirecting carbon toward reductive tricarboxylic acid (rTCA) branch. The strain E. coli XZ658 achieved 34 g/L malate with a 1.06 g/g yield by dual-phase fermentation [1]. Aspergillus niger S1149, engineered with pyruvate carboxylase (pyc) and malate dehydrogenase (mdh3) overexpression, yielded 201.1 g/L malate—the highest reported titer [1]. Yeasts like Pichia pastoris offer GRAS status; strain Pp-PC-MDH1 produced 42.28 g/L malate via cytosolic pathway engineering [1].

Table 1: Performance of Engineered Microbial Chassis for Malate Production

Chassis CategoryStrainEngineering StrategyMalate Titer (g/L)Yield (g/g)
BacteriaE. coli XZ658ΔfrdABC, ΔfumB, mdh/pck overexpression34.01.06
Filamentous FungiA. niger S1149ΔoahA, pyc/mdh3 overexpression201.11.22
YeastP. pastoris Pp-PC-MDH1pyc/mdh expression42.280.45*

*Productivity in g/L/h [1]

Substrate Utilization Strategies in Synthetic Pathways

Substrate flexibility is critical for sustainable lead malate production. Three pathways dominate biosynthesis:

  • Reductive TCA Route: Fixes CO₂ via phosphoenolpyruvate carboxylase (PEPC) or pyruvate carboxylase (PYC), yielding 2 mol malate/mol glucose. E. coli BA063 overexpressing mdh and pck achieved 0.73 g/g yield from glucose [8].
  • Glyoxylate Shunt: Utilizes acetate or fatty acids via isocitrate lyase (ICL) and malate synthase (MAS). Aspergillus oryzae DSM1863 produced 29.53 g/L malate from acetic acid using pH-coupled feeding [4].
  • C5/C6 Sugar Conversion: Lignocellulosic hydrolysates (xylose, glycerol) reduce costs. A. oryzae converted xylose to 39.40 g/L malate at 0.49 g/g yield .

Acetate metabolism requires precise control due to toxicity above 45 g/L. A. oryzae bioreactors maintained 10 g/L acetate via fed-batch systems, improving malate titer 5.3-fold versus batch [4].

Table 2: Substrate Conversion Efficiency in Malate Biosynthesis

SubstrateStrainPathwayMalate Yield (g/g)Key Enzymes
GlucoseE. coli BA063Reductive TCA0.73Mdh, Pck
AcetateA. oryzae DSM1863Glyoxylate Shunt0.37*ICL, MAS
XyloseA. oryzae DSM1863Oxidative TCA0.49Xylose reductase

*From glycerol [4]

Fermentation Process Optimization for Yield Enhancement

Fed-batch strategies and redox balancing significantly enhance malate productivity:

  • pH-Coupled Feeding: For acetate-based systems, pH control with 10 M acetic acid (setpoint pH 4.5) in A. oryzae boosted malate to 29.53 g/L by preventing inhibition at alkaline pH [4].
  • Dual-Phase Fermentation: E. coli KJ071 employed aerobic growth followed by anaerobic production, reaching 69.1 g/L malate. Anaerobic phase NADH/NAD⁺ ratios of 0.72 optimized malate dehydrogenase (MDH) flux [8].
  • Morphology Engineering: Pellet formation in A. oryzae improved oxygen transfer; agitation at 600 rpm (vs. 300 rpm) increased malate titer 7.7-fold in acetate media [4].

ATP and NADH management are critical. In E. coli, ATP levels of 715.79 nmol/g DCW and NAD(H) pools of 38.85 µmol/g DCW correlated with 28.50 g/L malate under CO₂ supplementation [8].

CRISPR-Cas9 and Synthetic Biology Tools in Pathway Engineering

CRISPR-Cas9 enables multiplexed genome editing for pathway refactoring:

  • Gene Knockouts: In S. cerevisiae, simultaneous deletion of SDH3 (succinate dehydrogenase) and SER33 redirected flux toward malate [9].
  • Promoter Engineering: Synthetic promoters optimized mdh and pck expression in E. coli, reducing byproducts like succinate by 90% [1].
  • Metabolic Modeling: Genome-scale models (e.g., for S. cerevisiae) predicted overexpression targets for malate precursors. Algorithms like OptKnock identified ICL1 deletion as essential for glyoxylate shunt activation [9].

Aspergillus niger engineering employed CRISPR to delete oxaloacetate hydrolase (oahA), eliminating succinate byproduct formation. Combined with cytosolic malate transporter (Mae1) expression, this increased export efficiency by 40% [1] [10].

Properties

CAS Number

816-68-2

Product Name

Lead malate

IUPAC Name

2-hydroxybutanedioate;lead(2+)

Molecular Formula

C4H4O5Pb

Molecular Weight

339 g/mol

InChI

InChI=1S/C4H6O5.Pb/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q;+2/p-2

InChI Key

AQVKIYUWIAJIOT-UHFFFAOYSA-L

Canonical SMILES

C(C(C(=O)[O-])O)C(=O)[O-].[Pb+2]

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